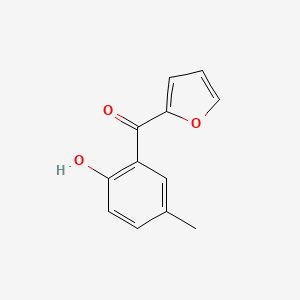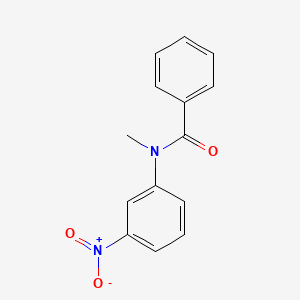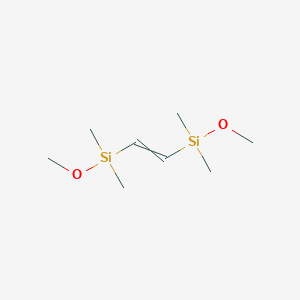![molecular formula C13H24O2 B14645409 1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol CAS No. 55708-86-6](/img/structure/B14645409.png)
1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,7,7-Trimethylbicyclo[221]heptan-2-yl)oxy]propan-2-ol is a chemical compound with a unique bicyclic structure It is derived from camphor, a well-known natural product
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol typically involves the reaction of camphor with propylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with propylene oxide to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halides, amines.
Applications De Recherche Scientifique
1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: A natural product with a similar bicyclic structure.
Borneol: Another bicyclic compound derived from camphor, with similar chemical properties.
Isoborneol: An isomer of borneol with a slightly different structure but similar reactivity.
Uniqueness
1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol is unique due to its specific substitution pattern and the presence of the propanol group. This gives it distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications .
Propriétés
Numéro CAS |
55708-86-6 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
1-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24O2/c1-9(14)8-15-11-7-10-5-6-13(11,4)12(10,2)3/h9-11,14H,5-8H2,1-4H3 |
Clé InChI |
GLBXVFWQPUZZRN-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1CC2CCC1(C2(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


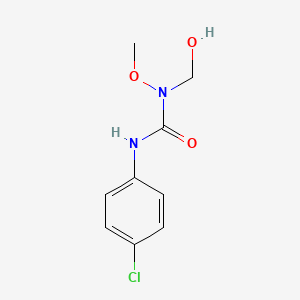
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
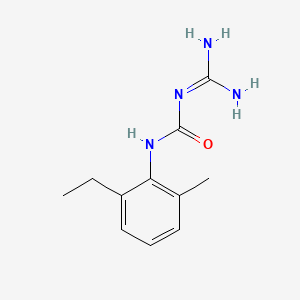
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)

